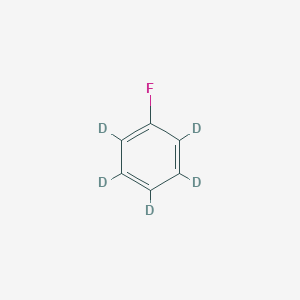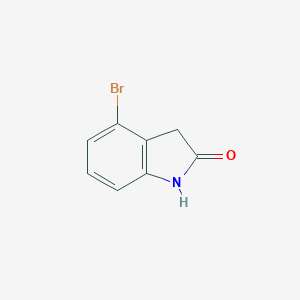
麦冬酮 E
描述
Ophiopogonanone E is a homoisoflavonoid that can be isolated from the fibrous roots of Polygonatum odoratum . It is a natural product that has been used for scientific research .
Molecular Structure Analysis
The molecular formula of ophiopogonanone E is C19H20O7 . It has an average mass of 360.358 Da and a monoisotopic mass of 360.120911 Da .Physical And Chemical Properties Analysis
Ophiopogonanone E has a density of 1.4±0.1 g/cm3, a boiling point of 620.5±55.0 °C at 760 mmHg, and a flash point of 224.9±25.0 °C . It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .科学研究应用
抗炎作用:麦冬酮 E 被评估其抗炎特性。研究表明它在抑制小鼠小胶质细胞系中的一氧化氮产生方面具有潜力,表明其在管理炎症相关疾病中的作用 (Li 等人,2012 年)。
在衰老和慢性疾病中的作用:对麦冬的根的研究,包括麦冬酮 E,证明了其对与衰老相关的慢性炎症的有效性。这表明其在治疗年龄相关疾病方面的潜力,特别是那些涉及慢性炎症的疾病 (Kitahiro & Shibano, 2020)。
心血管应用:麦冬酮 E 在心血管健康方面显示出前景。例如,发现一种相关化合物甲基麦冬酮 A 对心肌缺血/再灌注损伤具有保护作用,表明麦冬酮 E 在心脏相关治疗中具有潜在作用 (He 等人,2016 年)。
细胞毒活性:研究还表明,麦冬酮 E 和相关化合物对各种癌细胞系表现出细胞毒活性,突出了其在癌症研究中的潜力 (Chen 等人,2021 年)。
抗氧化特性:麦冬酮 E 已被发现具有抗氧化特性。它清除氧自由基的能力表明它用于氧化应激是影响因素的条件 (Zhou 等人,2008 年)。
免疫调节作用:对麦冬多糖的研究(可能包括麦冬酮 E)表明其增强特异性和非特异性免疫反应的潜力,进一步强调了其治疗潜力 (Fan 等人,2015 年)。
安全和危害
未来方向
While specific future directions for ophiopogonanone E research are not detailed in the search results, it is known that homoisoflavonoids from Ophiopogon japonicus, including ophiopogonanone E, have been studied for their inhibitory effects on tyrosinase activity . This suggests potential future research directions in understanding the mechanisms of these inhibitory effects and their potential applications.
作用机制
Target of Action
Ophiopogonanone E, a homoisoflavonoid, has been found to exhibit potent inhibitory effects on Nitric Oxide (NO) production . The primary targets of Ophiopogonanone E are genes such as AHR, AURKB, and GABRA1-6, GABRG1-3 . These genes play crucial roles in various biological processes, including the regulation of immune response, cell cycle, and neurotransmission.
Mode of Action
For instance, it has been found to exhibit inhibitory effects on NO production . NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting NO production, Ophiopogonanone E can potentially modulate these processes.
Biochemical Pathways
Ophiopogonanone E is associated with intermediates in the flavonoids and saponins pathways . These pathways are involved in the biosynthesis of secondary metabolites that play essential roles in plant defense and human health. The modulation of these pathways by Ophiopogonanone E can lead to changes in the levels of these metabolites, thereby affecting their downstream effects.
Pharmacokinetics
It is known that the compound has a molecular weight of 36036, a predicted density of 1377±006 g/cm3, and a predicted boiling point of 6205±550 °C . These properties can influence the bioavailability of Ophiopogonanone E, which in turn affects its efficacy.
Result of Action
The molecular and cellular effects of Ophiopogonanone E’s action are largely dependent on its interaction with its targets. For instance, its inhibitory effect on NO production can lead to changes in the signaling pathways regulated by NO, thereby affecting cellular functions. Moreover, its association with the flavonoids and saponins pathways can influence the biosynthesis of secondary metabolites, leading to changes at the molecular level .
Action Environment
The action, efficacy, and stability of Ophiopogonanone E can be influenced by various environmental factors. For instance, the plant from which it is derived, Ophiopogon japonicus, is native to East Asia and grows well in full sun or partial shade in well-drained, moist sandy or sandy-loam soils with a pH between 6.5 and 7.5 . These environmental conditions can potentially influence the biosynthesis of Ophiopogonanone E and, consequently, its action and efficacy.
属性
IUPAC Name |
5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFZMWWKEGLLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ophiopogonanone E | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of ophiopogonanone E in the context of traditional Chinese medicine?
A1: Ophiopogonanone E is a homoisoflavonoid found in Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. [, , ] While specific research on ophiopogonanone E's individual effects is limited, studies suggest it may play a role in the therapeutic effects attributed to Ophiopogon japonicus, such as treating coughs and respiratory ailments. [] Further investigation is needed to fully understand its specific mechanisms of action and potential therapeutic benefits.
Q2: How does the chemical profile of Ophiopogon japonicus compare to Liriope radix?
A2: While Liriope radix is sometimes used as a substitute for Ophiopogon japonicus, they are considered distinct remedies. [] Research reveals significant differences in their chemical compositions. Ophiopogon japonicus contains higher levels of homoisoflavonoids like ophiopogonanone E, while Liriope radix has a greater abundance of steroidal saponins. [] These distinctions highlight the importance of accurate identification and quality control when using these herbs.
Q3: What analytical methods have been employed to identify and quantify ophiopogonanone E?
A4: Researchers have successfully isolated and characterized ophiopogonanone E from Ophiopogon japonicus using techniques like silica gel column chromatography and spectral analysis, including but not limited to NMR and mass spectrometry. [, ] For quantitative analysis, high-performance liquid chromatography coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) has proven effective in simultaneously measuring multiple components, including ophiopogonanone E, in plant samples. [] These sophisticated methods enable researchers to accurately identify and quantify this compound for further study.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)


